molecular formula C20H23NO B2700972 2,6-Diphenyl-3-propylpiperidin-4-one CAS No. 127895-87-8

2,6-Diphenyl-3-propylpiperidin-4-one

Cat. No.: B2700972
CAS No.: 127895-87-8
M. Wt: 293.41
InChI Key: OWCTVXQJBQQGEI-UHFFFAOYSA-N
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Description

2,6-Diphenyl-3-propylpiperidin-4-one is a piperidine derivative with a molecular formula of C20H23NO. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids . This compound is known for its unique structure, which includes a piperidine ring substituted with phenyl and propyl groups.

Chemical Reactions Analysis

2,6-Diphenyl-3-propylpiperidin-4-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Comparison with Similar Compounds

2,6-Diphenyl-3-propylpiperidin-4-one can be compared with other piperidine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Biological Activity

2,6-Diphenyl-3-propylpiperidin-4-one is a synthetic compound belonging to the piperidine class, characterized by its unique structure which includes two phenyl groups and a propyl chain attached to the piperidine ring. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in pharmacology and medicinal chemistry.

  • Molecular Formula : C20H23NO
  • Molecular Weight : 307.40 g/mol
  • CAS Number : 127895-87-8

The compound's structure allows it to interact with various biological targets, making it a subject of interest for further pharmacological studies.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with neurotransmitter receptors in the central nervous system, influencing neurotransmitter release and uptake. This interaction may contribute to its observed pharmacological properties, which include:

  • Antiviral Activity : Preliminary studies indicate that this compound may inhibit viral replication, although specific mechanisms remain to be elucidated.
  • Antitumor Properties : Research suggests potential efficacy against certain cancer cell lines, possibly through apoptosis induction or cell cycle arrest.
  • Antihistaminic Effects : Its structural similarity to known antihistamines may suggest similar pathways of action.

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntiviralInhibition of viral replication
AntitumorInduction of apoptosis in cancer cells
AntihistaminicModulation of histamine receptors

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds can be insightful:

Compound NameStructural FeaturesBiological Activity
2,6-Diphenylpiperidin-4-oneLacks propyl groupModerate antitumor activity
1-Methyl-2,6-diphenylpiperidin-4-oneContains methyl groupEnhanced CNS stimulant effects
3-Butyl-2,6-bis(4-fluorophenyl)piperidin-4-oneFluorinated phenyl groupsIncreased antiviral activity

This comparative analysis highlights how variations in structure can lead to significant differences in biological activity.

Properties

IUPAC Name

2,6-diphenyl-3-propylpiperidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO/c1-2-9-17-19(22)14-18(15-10-5-3-6-11-15)21-20(17)16-12-7-4-8-13-16/h3-8,10-13,17-18,20-21H,2,9,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWCTVXQJBQQGEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1C(NC(CC1=O)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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